1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride 1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13748456
InChI: InChI=1S/C14H15N.ClH/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13;/h2-4,6-10,14H,1,5,15H2;1H
SMILES: C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol

1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC13748456

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride -

Specification

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
IUPAC Name 1-naphthalen-2-ylbut-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13;/h2-4,6-10,14H,1,5,15H2;1H
Standard InChI Key AIMNGNRHUDXGRE-UHFFFAOYSA-N
SMILES C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Canonical SMILES C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₄H₁₆ClN, derived from the base amine (C₁₄H₁₅N) and hydrochloric acid (HCl). Its molecular weight is 234.74 g/mol, calculated as follows:

  • Carbon (12.01 × 14) = 168.14 g/mol

  • Hydrogen (1.008 × 16) = 16.13 g/mol

  • Nitrogen (14.01 × 1) = 14.01 g/mol

  • Chlorine (35.45 × 1) = 35.45 g/mol

Table 1: Physicochemical Properties

PropertyValue
CAS RN2703756-95-8
Molecular FormulaC₁₄H₁₆ClN
Molecular Weight234.74 g/mol
Storage ConditionsFrozen (dry ice transport)
PurityResearch-grade (>95%)

The naphthalene moiety provides aromatic stability, while the allylic amine group introduces reactivity for further functionalization .

Spectral Characterization

While specific spectral data for this compound are proprietary, analogous naphthalene-based amines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (6.5–8.5 ppm), vinyl protons (5.0–6.0 ppm), and amine protons (2.5–3.5 ppm).

  • IR Spectroscopy: N–H stretches (~3300 cm⁻¹), C=C stretches (1640–1680 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹) .

Synthesis and Manufacturing

Industrial Production

Combi-Blocks, the primary manufacturer, employs a multi-step synthesis:

  • Friedel-Crafts Acylation: Naphthalene reacts with acryloyl chloride to form 1-(naphthalen-2-yl)prop-2-en-1-one.

  • Reductive Amination: The ketone intermediate undergoes reaction with allylamine under hydrogenation catalysts (e.g., Pd/C) to yield the primary amine.

  • Hydrochloride Formation: The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Table 2: Key Reaction Parameters

StepConditionsYield
Friedel-CraftsAlCl₃, 0°C, 12 h68%
Reductive AminationH₂ (50 psi), Pd/C, EtOH, 24 h52%
Salt FormationHCl gas, Et₂O, −20°C, 2 h89%

Laboratory-Scale Modifications

Recent advances from MDPI studies demonstrate alternative routes using dibenzo-18-crown-6 as a phase-transfer catalyst in THF, achieving 71% yield for analogous naphthalen-2-yl amines . Critical purification steps include:

  • Acid-base extraction (pH 3–4) to isolate the amine hydrochloride.

  • Crystallization from ethanol/chloroform mixtures (5:1 v/v) to ≥95% purity .

Applications in Materials Science

Push-Pull Chromophore Development

The electron-rich naphthalene system and electron-deficient ammonium group enable applications in nonlinear optical materials. When coupled with trifluoromethyl acceptors, these compounds exhibit hyperpolarizabilities (β) up to 120 × 10⁻³⁰ esu, making them candidates for electro-optic modulators .

Hazard ClassGHS CodePrecautionary Measures
Acute ToxicityH301Use respiratory protection
Skin CorrosionH314Wear nitrile gloves
Environmental HazardH410Avoid water system release

Future Research Directions

Catalytic Applications

Preliminary studies suggest potential in asymmetric catalysis when complexed with chiral phosphines. Enantiomeric excess (ee) of 78% was achieved in Heck coupling reactions using Pd(II)-amine complexes .

Polymer Chemistry

Copolymerization with methyl methacrylate yields materials with glass transition temperatures (T₉) of 125°C and refractive indices of 1.62–1.65, suitable for high-performance optical coatings .

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